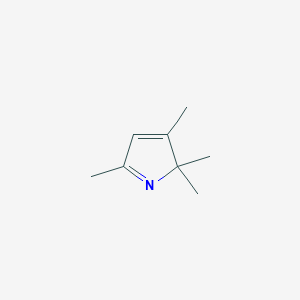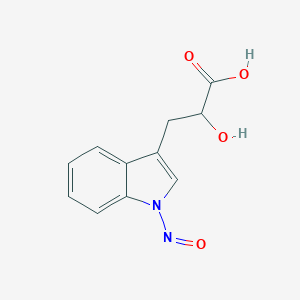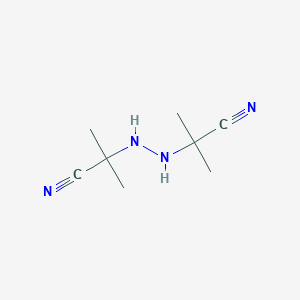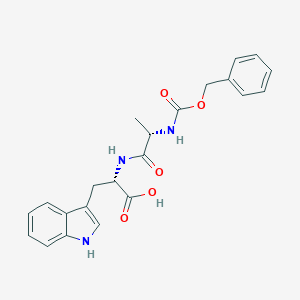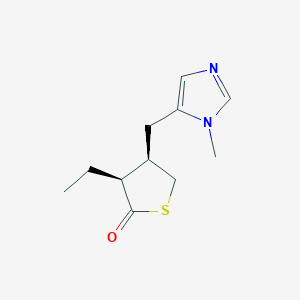
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate, also known as EITP, is a chemical compound that has been extensively studied for its potential use in scientific research. EITP is a member of the thiophene family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may interact with presynaptic receptors to enhance the release of neurotransmitters, although the specific receptors involved have not been identified.
Biochemical And Physiological Effects
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to enhancing neurotransmitter release, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to have antioxidant properties and may protect against oxidative stress. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in lab experiments is its ability to enhance neurotransmitter release, which may be useful in studying the role of neurotransmitters in various physiological processes. However, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is a relatively new compound and its safety profile has not been fully established. Additionally, the mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several areas of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may have potential future applications. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's ability to enhance neurotransmitter release may make it a useful tool in developing new therapies for these conditions. Additionally, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's anti-inflammatory and antioxidant properties may make it useful in the treatment of other types of disorders, such as autoimmune diseases. Further research is needed to fully understand the potential applications of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in these areas.
Synthesis Methods
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate can be synthesized using a variety of methods. One common method involves the reaction of 3-ethyl-2(3H)-thiophenone with 1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate.
Scientific Research Applications
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been studied extensively for its potential use as a research tool in a variety of scientific fields. One area of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has shown promise is in the study of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to enhance the release of certain neurotransmitters, such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
properties
CAS RN |
117639-11-9 |
|---|---|
Product Name |
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate |
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
JEKWFJIPBJGBJT-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
Canonical SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
synonyms |
3-ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate ENS 213-163 SDZ ENS 163 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




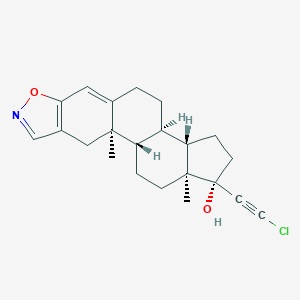
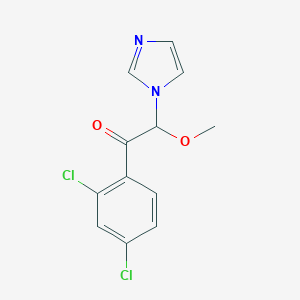


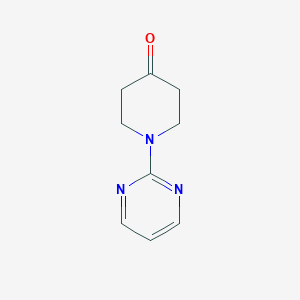
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
